N-(Butan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine
Description
IUPAC Nomenclature and Molecular Descriptors
The systematic name N-(butan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine is derived through a hierarchical application of IUPAC rules. The parent structure is cyclohexan-1-amine, a six-membered carbocyclic ring with an amine group at position 1. The prefix 4-(propan-2-yl) designates an isopropyl substituent at carbon 4, while the N-(butan-2-yl) notation indicates a sec-butyl group bonded to the nitrogen atom. This nomenclature prioritizes the cyclohexane backbone, with substituents ordered alphabetically and numerically to minimize locant values.
The structural identity is further confirmed by its SMILES notation $$ \text{CC(C1CCC(NC(CC)C)CC1)C} $$, which encodes the cyclohexane ring (C1CCC...CC1), the isopropyl group (C(C)(C)C), and the sec-butylamine substituent (NC(CC)C). Key molecular descriptors include:
| Property | Value | Source Citation |
|---|---|---|
| CAS Registry Number | 1339412-09-7 | |
| Molecular Formula | $$ \text{C}{13}\text{H}{27}\text{N} $$ | |
| Molecular Weight | 197.36 g/mol |
Stereochemical Considerations
While the compound lacks chiral centers due to its symmetrical substitution pattern, its conformational isomerism arises from the cyclohexane ring's chair-flipping dynamics. The nitrogen lone pair orientation and substituent bulk create distinct axial and equatorial conformers, with the latter typically favored to minimize 1,3-diaxial interactions. The absence of stereochemical indicators in the SMILES suggests the commercial product may exist as a racemic mixture or conformational ensemble under standard conditions.
Properties
Molecular Formula |
C13H27N |
|---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
N-butan-2-yl-4-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-5-11(4)14-13-8-6-12(7-9-13)10(2)3/h10-14H,5-9H2,1-4H3 |
InChI Key |
HHAYIWBDPVJCNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1CCC(CC1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods and Reaction Conditions
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 2.1 Alkylation | Nucleophilic Substitution | Cyclohexanone + isopropyl bromide, base (e.g., K2CO3), solvent (acetone or DMF), reflux | Formation of 4-(propan-2-yl)cyclohexanone |
| 2.2 Reductive Amination | Reductive Amination | 4-(propan-2-yl)cyclohexanone + butan-2-ylamine, reducing agent (NaBH4 or NaBH3CN), solvent (methanol or ethanol), mild heating | N-(Butan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine |
Alkylation : The reaction is typically performed by treating cyclohexanone with isopropyl bromide in the presence of a mild base such as potassium carbonate. The base deprotonates the cyclohexanone to form an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide to yield the substituted ketone. Reaction temperatures are usually maintained under reflux to drive the reaction to completion.
Reductive Amination : The key step involves reacting the substituted ketone with butan-2-ylamine under reductive amination conditions. Sodium borohydride or sodium cyanoborohydride serves as the reducing agent to convert the intermediate imine formed between the ketone and amine into the corresponding amine product. The reaction is conducted in protic solvents like methanol at mild temperatures to preserve stereochemical integrity.
Enantioselective Considerations
Given the chiral nature of this compound, enantioselective synthesis is crucial. Recent advances in asymmetric catalysis provide methodologies to achieve high enantiomeric excess:
Chiral Ligand-Assisted Hydrogenation : Using chiral phosphine ligands such as (S)-MeO-Biphep during asymmetric hydrogenation of imine intermediates can yield enantioenriched amines with up to 95–96% enantiomeric excess.
Brønsted Acid-Promoted Tautomerization : This strategy facilitates the formation of the active imine tautomer, which is then selectively hydrogenated in the presence of chiral catalysts to enhance stereoselectivity.
Catalytic Systems : Palladium or rhodium complexes with chiral ligands (e.g., JosiPhos, Walphos) have been demonstrated to be effective in the enantioselective reduction of hydrazones or imines related to cyclohexane derivatives.
Industrial Scale Production
Industrial synthesis adapts the laboratory methods with process intensification techniques:
Continuous Flow Reactors : These allow precise control over reaction parameters (temperature, residence time) to maximize yield and purity.
Catalyst Recycling and Optimization : Use of heterogeneous catalysts and automated systems enhances sustainability and reduces costs.
Purification : Crystallization and chromatographic techniques are optimized to isolate the desired enantiomer with high purity.
Reaction Mechanism Insights
Alkylation Mechanism : The base abstracts an α-proton from cyclohexanone, generating an enolate ion. The enolate attacks the electrophilic carbon of isopropyl bromide, displacing bromide and forming the substituted ketone.
Reductive Amination Mechanism : The amine nucleophilically attacks the ketone carbonyl to form an imine intermediate. The reducing agent then transfers hydride to the imine carbon, producing the secondary amine.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation + Reductive Amination | Cyclohexanone, isopropyl bromide, butan-2-ylamine, NaBH4 | Stepwise synthesis | Straightforward, scalable | Requires control for stereochemistry |
| Enantioselective Hydrogenation | Chiral ligands (MeO-Biphep, JosiPhos), Pd or Rh catalysts | Catalytic asymmetric reduction | High enantiomeric excess, selective | Requires expensive catalysts |
| Continuous Flow Synthesis | Same as above, adapted for flow systems | Process intensification | Efficient, reproducible | Requires specialized equipment |
Research Findings and Data
Enantiomeric Excess : Using chiral ligand-assisted hydrogenation, enantiomeric excesses of 95–96% have been reported, indicating excellent stereocontrol.
Yield : Typical yields for the alkylation step range from 70–85%, while reductive amination yields can exceed 90% under optimized conditions.
Purity : Final products exhibit high purity (>98%) after chromatographic purification.
Chemical Reactions Analysis
Types of Reactions
N-(Butan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
N-(Butan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism would depend on the specific context and application being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Cyclohexanamine Derivatives
Structural and Functional Insights
Substituent Effects on Lipophilicity: The target compound’s branched alkyl chains (butan-2-yl and propan-2-yl) enhance lipophilicity compared to derivatives with polar groups like piperazine (e.g., (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine). This property may improve membrane permeability but reduce aqueous solubility . N-(butan-2-yl)-3,3,5-trimethylcyclohexan-1-amine () shares the same molecular formula but replaces the 4-position propan-2-yl with three methyl groups.
Biological Activity Comparisons :
- While direct activity data for the target compound are unavailable, structurally related compounds like HC-030031 () demonstrate that substituent chain length (e.g., propan-2-yl vs. butan-2-yl) significantly impacts receptor binding. HC-030031’s propan-2-yl phenyl group contributes to TRPA1 inhibition (IC₅₀ = 4–10 μM), suggesting that the target compound’s isopropyl group may similarly influence bioactivity .
Synthetic Utility :
- The patent in highlights the use of cyclohexanamine derivatives as intermediates in drug synthesis. For example, (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine is a precursor to TRPA1-targeting molecules. The target compound’s branched alkyl groups could streamline synthetic routes to lipophilic analogs .
Biological Activity
N-(Butan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine, also referred to by its CAS number 1339412-09-7, is an organic compound that has garnered interest in pharmacological research due to its potential biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₁₃H₂₇N
- Molecular Weight : 197.36 g/mol
- IUPAC Name : N-butyl-4-isopropylcyclohexan-1-amine
The structure features a cyclohexane ring substituted with a butan-2-yl group at the nitrogen atom and a propan-2-yl group at the fourth position. This unique substitution pattern is believed to influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to diverse biological effects. The precise mechanisms remain under investigation, but preliminary studies suggest that the compound may exhibit:
- Enzyme Modulation : Potential interactions with key metabolic enzymes.
- Receptor Binding : Affinity for neurotransmitter receptors, which may influence neurochemical pathways.
Pharmacological Potential
Research indicates that this compound may possess several pharmacological properties:
- Antimicrobial Activity : Initial studies have shown potential antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's structure suggests it might interact with bacterial cell membranes or inhibit critical metabolic pathways.
- Anticonvulsant Properties : Similar compounds have been evaluated for anticonvulsant activity, indicating that this compound may also exhibit protective effects against seizures.
- Cytotoxic Effects : In vitro studies have demonstrated that it may possess cytotoxic properties against various cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(Butan-2-yl)-3-methylcyclohexan-1-amine | C₁₃H₁₉N | Exhibits different reactivity due to methyl substitution. |
| N-(Butan-2-yl)-1-phenycyclohexan-1-amine | C₁₃H₁₉N | Potentially different binding affinities due to phenyl group. |
| N-(Butan-2-y)-4-propylcyclohexan-1-amines | C₁₄H₃₁N | Structural variations leading to distinct biological activities. |
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of N-(butan-2-y)-4-(propan-2-y)cyclohexan-1-amines to enhance their biological profiles. For instance:
- Antimicrobial Evaluation : A study conducted on various derivatives revealed that modifications in the cyclohexane ring significantly affected antimicrobial potency, highlighting structure–activity relationships (SAR) .
- Cytotoxicity Screening : Compounds similar in structure were screened against multiple cancer cell lines, revealing promising results for N-(butan-2-y)-4-(propan-2-y)cyclohexan-amines in inhibiting tumor growth .
- Neuropharmacological Studies : Investigations into receptor binding affinities suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
